molecular formula C32H33FN2O3 B10865813 10-acetyl-3-(4-fluorophenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-3-(4-fluorophenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10865813
M. Wt: 512.6 g/mol
InChI Key: PMCBPPVJFSTHOA-UHFFFAOYSA-N
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Description

10-acetyl-3-(4-fluorophenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a dibenzo[b,e][1,4]diazepin-1-one core structure, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-acetyl-3-(4-fluorophenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo[b,e][1,4]diazepin-1-one core, followed by the introduction of the acetyl, fluorophenyl, and pentyloxyphenyl groups through various substitution reactions. Common reagents used in these reactions include acetyl chloride, fluorobenzene, and pentyloxybenzene, along with catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

10-acetyl-3-(4-fluorophenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents like dichloromethane (DCM), and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

10-acetyl-3-(4-fluorophenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s dibenzo[b,e][1,4]diazepin-1-one core structure is known for its potential therapeutic properties, making it a candidate for drug development and pharmacological studies.

    Materials Science: The unique structural features of the compound can be explored for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving the central nervous system.

    Industrial Applications: The compound’s chemical reactivity and stability make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 10-acetyl-3-(4-fluorophenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound’s dibenzo[b,e][1,4]diazepin-1-one core structure is known to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. Additionally, the presence of fluorophenyl and pentyloxyphenyl groups may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 10-acetyl-3-(4-chlorophenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 10-acetyl-3-(4-bromophenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 10-acetyl-3-(4-methylphenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Uniqueness

The uniqueness of 10-acetyl-3-(4-fluorophenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity for certain molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C32H33FN2O3

Molecular Weight

512.6 g/mol

IUPAC Name

5-acetyl-9-(4-fluorophenyl)-6-(4-pentoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H33FN2O3/c1-3-4-7-18-38-26-16-12-23(13-17-26)32-31-28(34-27-8-5-6-9-29(27)35(32)21(2)36)19-24(20-30(31)37)22-10-14-25(33)15-11-22/h5-6,8-17,24,32,34H,3-4,7,18-20H2,1-2H3

InChI Key

PMCBPPVJFSTHOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5N2C(=O)C

Origin of Product

United States

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